2,3-Dimethoxyisonicotinic acid

Description

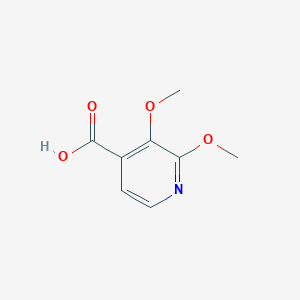

2,3-Dimethoxyisonicotinic acid is a substituted derivative of isonicotinic acid, featuring methoxy (-OCH₃) groups at the 2- and 3-positions of the pyridine ring. The molecular formula for this compound is inferred to be C₈H₉NO₄, identical to its 2,6-isomer, with variations in substituent positioning influencing reactivity and applications .

Properties

IUPAC Name |

2,3-dimethoxypyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-5(8(10)11)3-4-9-7(6)13-2/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEXKKJOCNETIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyisonicotinic acid typically involves the methoxylation of isonicotinic acid. One common method includes the reaction of isonicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve these goals.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. Typical reagents include thionyl chloride (SOCl₂) for in situ acyl chloride formation, followed by reaction with primary or secondary alcohols.

Example Reaction:

Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 0–25°C

-

Catalyst: Dimethylformamide (DMF, catalytic)

Amidation Reactions

The acid readily forms amides with primary or secondary amines using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Example Reaction:

Conditions:

-

Solvent: Dimethylformamide (DMF)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Temperature: Room temperature

Substitution Reactions

The methoxy groups may participate in nucleophilic aromatic substitution (NAS) under strongly acidic or basic conditions, though their electron-donating nature typically reduces reactivity. Demethylation can occur with reagents like BBr₃ .

Example Reaction:

Conditions:

-

Solvent: Dichloromethane

-

Temperature: −78°C to 0°C

Oxidation and Reduction

-

Oxidation : The pyridine ring is resistant to oxidation, but the carboxylic acid can be decarboxylated under thermal or basic conditions.

-

Reduction : The carboxylic acid group can be reduced to a primary alcohol using LiAlH₄ or borane reagents.

Example Reaction (Reduction):

Conditions:

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Reflux

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (150–200°C), yielding 2,3-dimethoxypyridine.

Example Reaction:

Mechanistic Insights

-

Esterification/Amidation : Proceeds via activation of the carboxylic acid to an acyl chloride or mixed anhydride intermediate.

-

Demethylation : BBr₃ cleaves methoxy groups via sequential SN2 mechanisms .

-

Decarboxylation : Follows a six-membered cyclic transition state, typical for β-keto acids or activated aromatics.

Stability and Handling

The compound is stable under inert atmospheres but sensitive to prolonged exposure to light and moisture. Storage at −20°C in amber vials is recommended.

Scientific Research Applications

Chemistry

DMINA serves as a versatile building block in synthetic organic chemistry. Its structure allows for various chemical modifications, making it suitable for creating more complex molecules.

Synthetic Routes

- DMINA can be synthesized through methods involving the reaction of isonicotinic acid derivatives with methoxy groups.

- Common reagents include sodium hydroxide and methanol under reflux conditions.

Antimicrobial Properties

Research indicates that DMINA exhibits significant antimicrobial activity against a range of pathogens.

Table 1: Antimicrobial Activity of DMINA

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 32 |

| Escherichia coli | 10 | 64 |

| Candida albicans | 11 | 16 |

These findings suggest that DMINA may be a candidate for developing new antimicrobial therapies.

Anticancer Activity

Studies have shown that DMINA can inhibit the growth of cancer cell lines, particularly hepatocellular carcinoma (HepG2).

Case Study: Cytotoxicity in HepG2 Cells

In vitro studies demonstrated:

- Cell Cycle Arrest : Increased G2/M phase population.

- Induction of Apoptosis : Elevated Annexin V-positive cells indicate apoptosis via intrinsic pathways.

- Mitochondrial Membrane Potential (MMP) : A reduction in MMP was observed.

Table 2: Effects of DMINA on HepG2 Cells

| Parameter | Control Group | DMINA Treatment |

|---|---|---|

| % G2/M Phase Cells | 13.28% | 30.83% |

| Early Apoptosis (%) | 5.0% | 16.63% |

| Late Apoptosis (%) | 1.0% | 60.11% |

| MMP Reduction (Fold Change) | - | 3.12 |

The results indicate that DMINA could potentially serve as an anticancer agent.

Mechanistic Insights

The biological effects of DMINA can be attributed to its structural features:

- Activation of p53 : Essential for cell cycle regulation and apoptosis.

- Bcl-2 Family Proteins : Decreased levels promote pro-apoptotic signals.

Industrial Applications

In addition to its research applications, DMINA is also utilized in industrial settings:

- Used as a precursor in the synthesis of pharmaceuticals.

- Potential application in the development of new materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxyisonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The methoxy groups play a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 2,3-dimethoxyisonicotinic acid (inferred) with structurally related compounds:

Key Observations :

- Substituent Positioning : Adjacent methoxy groups (2,3-) may induce steric hindrance and alter electronic distribution compared to para-substituted 2,6-dimethoxy analogs. This could reduce solubility in polar solvents or affect coordination in metal-organic frameworks.

Biological Activity

2,3-Dimethoxyisonicotinic acid (DMINA) is a derivative of isonicotinic acid that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, cytotoxic, and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of DMINA's biological activity.

Chemical Structure and Synthesis

This compound is characterized by the presence of two methoxy groups attached to the isonicotinic acid structure. The synthesis typically involves the condensation of nicotinic acid derivatives with appropriate aldehydes. Such modifications enhance the pharmacological properties of the parent compound.

1. Anti-Inflammatory Activity

DMINA has been evaluated for its anti-inflammatory properties through various in vitro assays. One study indicated that derivatives of isonicotinic acids exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. The binding affinities of these compounds to COX-2 were assessed through molecular docking studies, revealing promising interactions that correlate with their anti-inflammatory effects. For example, a related compound showed an IC50 value of 1.42 µg/mL, significantly better than Ibuprofen (IC50 = 11.2 µg/mL) .

| Compound | IC50 (µg/mL) | Comparison |

|---|---|---|

| DMINA | TBD | - |

| Ibuprofen | 11.2 ± 1.9 | Standard |

| Compound 5 | 1.42 ± 0.1 | Eight-fold better |

2. Cytotoxic Activity

Cytotoxicity studies have demonstrated that DMINA and its derivatives can reduce metabolic activity in tumor cells. A notable finding was that certain related compounds reduced cell viability to as low as 46% at concentrations of 200 µg/mL, indicating significant cytotoxic potential . The IC50 values for these compounds were determined through standard assays, revealing varying degrees of potency against different cell lines.

| Compound | Cell Type | Viability (%) at 200 µg/mL | IC50 (µg/mL) |

|---|---|---|---|

| DMINA | Tumor Cells | TBD | TBD |

| Compound 17 | Tumor Cells | 46 | 61.18 |

| Compound 20 | Normal Cells | 71.6 | 179.81 |

3. Antimicrobial Activity

While DMINA itself has not shown direct antimicrobial activity, its derivatives have been evaluated for their potential against various pathogens. Studies indicate that certain nitrofuran derivatives require activation by nitroreductase enzymes to exert their cytotoxic effects on bacteria . Molecular docking simulations have suggested that some derivatives may bind effectively to bacterial enzymes, hinting at possible antimicrobial mechanisms.

Case Studies and Research Findings

Several research articles have explored the biological activity of DMINA and its analogs:

- A study conducted on the anti-inflammatory properties highlighted the importance of structural modifications in enhancing biological activity .

- Another investigation revealed that DMINA derivatives could stimulate nitric oxide production in both normal and tumor cells, suggesting a dual role in modulating immune responses .

- Molecular docking studies have provided insights into the binding interactions between DMINA derivatives and target enzymes, which are crucial for understanding their pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.